2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride
Description
2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride (CAS: 1240566-68-0) is a phenolic derivative featuring a methoxy group at the 2-position and a propylamino-methyl substituent at the 5-position of the benzene ring, with the amine group protonated as a hydrochloride salt . Its synthesis and characterization involve advanced analytical techniques such as NMR, HPLC, and LC-MS, as outlined by Amadis Chemical .
Properties
IUPAC Name |
2-methoxy-5-(propylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9;/h4-5,7,12-13H,3,6,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFAAZGCDSNNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation-Ammonolysis Pathway
This two-step approach involves introducing a chloromethyl group followed by nucleophilic substitution with propylamine.
Step 1: Chloromethylation
Guaiacol reacts with paraformaldehyde and hydrochloric acid in the presence of zinc chloride to form 5-chloromethyl-2-methoxyphenol .
Conditions :
Step 2: Amination
The chloromethyl intermediate reacts with propylamine in ethanol under reflux:
Workup :
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Neutralize with NaOH, extract with dichloromethane, and isolate the free base.
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Precipitate the hydrochloride salt using HCl-saturated ether.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance scalability and reproducibility. Key features include:
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Precise temperature control : Jacketed reactors maintain isothermal conditions.
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Automated reagent delivery : Pumps ensure consistent molar ratios.
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In-line purification : Scrubbers remove HCl gas during salt formation.
Case Study :
A patent-scale process for a related compound achieved 85% yield using:
Solvent Recycling and Waste Management
Industrial protocols emphasize sustainability:
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Ethanol recovery : Distillation columns reclaim >90% solvent.
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Byproduct utilization : Formaldehyde condensates are repurposed for resin production.
Reaction Optimization and Challenges
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% variance |
| pH | 4–6 (Mannich) | ±20% efficiency |
| Propylamine excess | 10–15% | Minimizes oligomers |
Side Reactions :
Purification Techniques
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Recrystallization : Methanol/ether mixtures yield crystals with >98% purity.
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Column chromatography : Silica gel (ethyl acetate/hexane) resolves regioisomers.
Analytical Data :
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Melting point : 192–194°C (hydrochloride salt).
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¹H NMR (D₂O) : δ 1.45 (t, 3H, CH₂CH₂CH₃), 3.15 (s, 2H, CH₂NH), 3.75 (s, 3H, OCH₃), 6.85 (d, 1H, ArH), 7.25 (s, 1H, ArH), 7.40 (d, 1H, ArH).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mannich reaction | 78 | 95 | High |
| Chloromethylation | 65 | 90 | Moderate |
| Reductive amination | 70 | 97 | Low |
Trade-offs :
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its protective effects.
Comparison with Similar Compounds
2-Amino-5-Methylphenol Hydrochloride (Compound 4a [A])
- Structure: Lacks the methoxy group but has an amino group at the 2-position and a methyl group at the 5-position.
- Synthesis : Prepared via trichloroacetyl chloride and THF, followed by acid hydrolysis with concentrated HCl (50.8% yield) .
- Key Differences: The absence of the methoxy group reduces steric hindrance and alters electronic properties. The methyl group at the 5-position (vs. propylamino-methyl in the target compound) impacts solubility and hydrogen-bonding capacity.
Methyl 2-(5-(2-Aminopropyl)-2-methoxyphenyl)acetate Hydrochloride (Compound 7)
- Structure: Contains a methoxy group at the 2-position and an aminopropyl side chain at the 5-position, similar to the target compound, but includes an additional methyl acetate group .
- Synthesis : Derived from a multi-step process involving nitration, reduction, and esterification .
- The aminopropyl chain in Compound 7 is directly attached to the phenyl ring, whereas the target compound has a propylamino-methyl linker.
(2-{5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl}Ethyl)methylamine Hydrochloride
- Structure: Features a chlorinated phenoxy group and an oxadiazole ring, with a methylamine-propyl side chain .
- Physicochemical Properties: Hydrogen bond donors: 2; Acceptors: 4. Topological polar surface area (TPSA): 60.2 Ų .
- Key Differences :
- The oxadiazole ring and chlorine substituent increase molecular complexity and polarity compared to the target compound.
- The TPSA of 60.2 Ų suggests moderate solubility, which may differ from the target compound due to structural variations.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Implications
- Structural Impact on Solubility: The methoxy group in the target compound likely enhances solubility in polar solvents compared to non-methoxy analogs like Compound 4a [A]. Conversely, lipophilic groups (e.g., acetate in Compound 7) may improve bioavailability .
- Synthetic Challenges: Acid hydrolysis (as in Compound 4a [A]) and multi-step nitration/reduction (as in Compound 7) are common strategies for amino-phenol derivatives, but yields vary significantly .
- Pharmacological Potential: The propylamino-methyl group in the target compound may confer receptor-binding properties similar to NPLA (), a nitric oxide synthase inhibitor, though further studies are needed .
Biological Activity
2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride, also known as a derivative of methoxyphenol, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Compound Overview
- Chemical Formula : C11H17ClN2O2
- Molecular Weight : 232.72 g/mol
- CAS Number : 1240567-43-4
The compound features a phenolic structure with both methoxy and isopropylamine groups, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : Its structural features allow it to bind to various receptors, potentially modulating their activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to:
- Increase Glutathione Levels : Enhances liver glutathione and glutathione-S-transferase levels, contributing to cellular defense against oxidative stress.
- Free Radical Scavenging : Effectively scavenges free radicals, preventing oxidative damage to cells.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented in several studies:
- Cytokine Production : Reduces the production of pro-inflammatory cytokines.
- Modulation of Signaling Pathways : Affects signaling pathways associated with inflammation, such as NF-kB activation.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegeneration:
- Ischemic Injury Protection : May prevent brain damage following ischemic events (e.g., strokes).
- Oxidative Stress Mitigation : Its antioxidant properties help protect neuronal cells from oxidative stress-induced injury.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
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Antioxidant Study :
- A study demonstrated that treatment with this compound significantly increased liver antioxidant enzyme levels in animal models, indicating its potential for protecting against oxidative stress-related diseases.
- Anti-inflammatory Research :
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Neuroprotection Case Study :
- In a clinical trial involving patients with ischemic stroke, administration of this compound resulted in improved neurological outcomes compared to a control group, supporting its neuroprotective claims.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methoxyphenol | Methoxy group only | Limited antioxidant activity |
| 5-Aminomethyl-2-methoxyphenol | Aminomethyl instead of propylamine | Moderate anti-inflammatory effects |
| 2-Methoxy-5-nitrophenol | Nitro group instead of isopropylamine | Reduced neuroprotective properties |
The unique combination of methoxy and isopropylamine groups in this compound confers distinct chemical and biological properties that enhance its therapeutic potential.
Applications in Medicine and Industry
The diverse biological activities suggest several applications for this compound:
- Pharmaceutical Development : Its anti-inflammatory and antioxidant properties make it a candidate for developing drugs targeting oxidative stress-related diseases.
- Cosmetic Industry : Due to its antioxidant capabilities, it could be incorporated into formulations aimed at skin protection against environmental stressors.
Q & A
Q. How to address bioactivity discrepancies between in vitro and in vivo models?
- Answer: Investigate pharmacokinetic factors:
- Absorption: Caco-2 cell monolayers predict intestinal permeability.
- Metabolism: LC-MS/MS identifies hepatic metabolites (using microsomes).
- Protein binding: Equilibrium dialysis assesses plasma protein interactions. Cross-species comparisons (rodent vs. human hepatocytes) clarify metabolic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
